3-Acetoxy-4'-propylbenzophenone
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Overview
Description
3-Acetoxy-4’-propylbenzophenone, also known by its IUPAC name [3-(4-propylbenzoyl)phenyl] acetate, is a chemical compound with the molecular formula C18H18O3 and a molecular weight of 282.34 g/mol . This compound is characterized by the presence of an acetoxy group at the third position and a propyl group at the fourth position on the benzophenone core structure.
Preparation Methods
The synthesis of 3-Acetoxy-4’-propylbenzophenone can be achieved through various synthetic routes. One common method involves the acetylation of 4’-propylbenzophenone using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete acetylation. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters for yield and purity .
Chemical Reactions Analysis
3-Acetoxy-4’-propylbenzophenone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
3-Acetoxy-4’-propylbenzophenone has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition or as a probe for studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Acetoxy-4’-propylbenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenol, which can then interact with biological targets. The propyl group may influence the compound’s hydrophobic interactions and binding affinity with these targets .
Comparison with Similar Compounds
3-Acetoxy-4’-propylbenzophenone can be compared with other benzophenone derivatives, such as:
3-Acetoxybenzophenone: Lacks the propyl group, which may affect its chemical reactivity and biological activity.
4’-Propylbenzophenone: Lacks the acetoxy group, which may influence its solubility and interaction with biological targets.
3-Hydroxy-4’-propylbenzophenone: Contains a hydroxy group instead of an acetoxy group, which can alter its reactivity and biological properties.
The presence of both the acetoxy and propyl groups in 3-Acetoxy-4’-propylbenzophenone makes it unique in terms of its chemical and biological properties .
Properties
IUPAC Name |
[3-(4-propylbenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-3-5-14-8-10-15(11-9-14)18(20)16-6-4-7-17(12-16)21-13(2)19/h4,6-12H,3,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOAUSGFBSHCSPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641648 |
Source
|
Record name | 3-(4-Propylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-90-8 |
Source
|
Record name | Methanone, [3-(acetyloxy)phenyl](4-propylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890099-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Propylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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